molecular formula C21H30O9 B1265282 (+)-abscisic acid D-glucopyranosyl ester

(+)-abscisic acid D-glucopyranosyl ester

Cat. No. B1265282
M. Wt: 426.5 g/mol
InChI Key: HLVPIMVSSMJFPS-VONZRBOSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-abscisic acid D-glucopyranosyl ester is a carboxylic ester resulting from the condensation of the carboxylic acid group of (+)-abscisic acid with the anomeric hydroxy group of D-glucopyranose. It is a carboxylic ester and a D-glucoside. It derives from a (+)-abscisic acid and a D-glucopyranose.

Scientific Research Applications

Metabolism and Physiological Role in Plants

  • Measurement in Plant Species : Neill, Horgan, and Heald (1983) quantified abscisic acid-β-D-glucopyranosyl ester (ABAGE) in several plant species, discussing its potential physiological roles and chemical properties, especially under water stress conditions (Neill, Horgan, & Heald, 1983).
  • Biotransformation in Cell Cultures : Lehmann and Glund (1986) investigated the biotransformation of abscisic acid in tomato cell cultures, noting that ABA was converted to various forms including the glucopyranosyl ester, predominantly located in vacuoles (Lehmann & Glund, 1986).
  • Role in Stress and Recovery : Zeevaart (1983) studied the metabolism of abscisic acid in Xanthium leaves, observing the accumulation of its glucosyl ester during prolonged stress and its potential as a stress indicator (Zeevaart, 1983).

Specific Plant Responses and Functions

  • Abscisic Acid Metabolism in Hordeum distichon : Lehmann and Schütte (1981) investigated the hydrolysis of the β-D-glucopyranosyl ester of abscisic acid in Hordeum distichon, noting its partial transformation to free abscisic acid and other derivatives (Lehmann & Schütte, 1981).
  • Cyclization to Phaseic Acid : Milborrow, Carrington, and Vaughan (1988) explored the cyclization of 8′-hydroxyabscisic acid to phaseic acid, providing insights into abscisic acid metabolism (Milborrow, Carrington, & Vaughan, 1988).
  • Quantitation in Xanthium and Spinach Leaves : Boyer and Zeevaart (1982) isolated and quantified the glucosyl ester of abscisic acid in Xanthium and spinach leaves, offering insights into its distribution and potential as a stable end product of ABA metabolism (Boyer & Zeevaart, 1982).

ABA and ABA-Glucopyranosyl Ester in Seed Development

  • Changes During Tomato Seed Development : Hocher et al. (1991) analyzed abscisic acid (ABA) and ABA ß-D-glucopyranosyl ester (ABA-GE) in tomato seeds, highlighting their roles in zygotic embryogenesis and seed maturation (Hocher, Sotta, Maldiney, & Miginiac, 1991).

Compartmentation and Transport

  • Compartmentation in Mesophyll Cells : Bray and Zeevaart (1985) studied the compartmentation of ABA and its glucopyranosyl ester in Xanthium strumarium mesophyll cells, indicating its sequestration in the vacuole and removal from the active ABA pool (Bray & Zeevaart, 1985).
  • ABA and ABA-Glu in Scots Pine Saplings : Hoque, Dathe, Tesche, and Sembdner (1983) identified changes in ABA and its glucopyranosyl ester in Scots pine saplings under water stress, showing its role in stress response and redistribution (Hoque, Dathe, Tesche, & Sembdner, 1983).

Enzymatic Activity and Biochemical Characterization

  • Beta-Glucosidase Activity in Barley : Dietz et al. (2000) described the role of extracellular beta-glucosidase in barley, involved in the hydrolysis of ABA glucose conjugate, contributing to our understanding of ABA regulation in plants (Dietz, Sauter, Wichert, Messdaghi, & Hartung, 2000).

properties

Product Name

(+)-abscisic acid D-glucopyranosyl ester

Molecular Formula

C21H30O9

Molecular Weight

426.5 g/mol

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate

InChI

InChI=1S/C21H30O9/c1-11(5-6-21(28)12(2)8-13(23)9-20(21,3)4)7-15(24)30-19-18(27)17(26)16(25)14(10-22)29-19/h5-8,14,16-19,22,25-28H,9-10H2,1-4H3/b6-5+,11-7-/t14-,16-,17+,18-,19?,21-/m1/s1

InChI Key

HLVPIMVSSMJFPS-VONZRBOSSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-abscisic acid D-glucopyranosyl ester
Reactant of Route 2
(+)-abscisic acid D-glucopyranosyl ester
Reactant of Route 3
Reactant of Route 3
(+)-abscisic acid D-glucopyranosyl ester
Reactant of Route 4
(+)-abscisic acid D-glucopyranosyl ester
Reactant of Route 5
(+)-abscisic acid D-glucopyranosyl ester
Reactant of Route 6
(+)-abscisic acid D-glucopyranosyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.